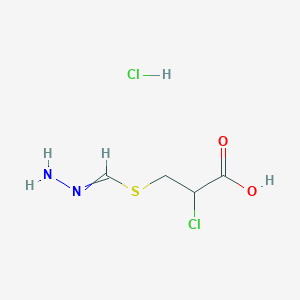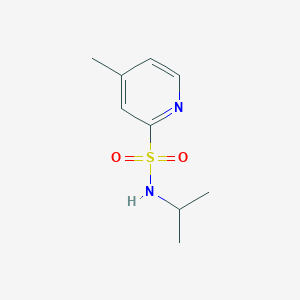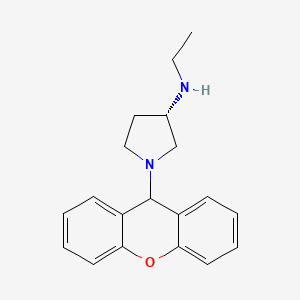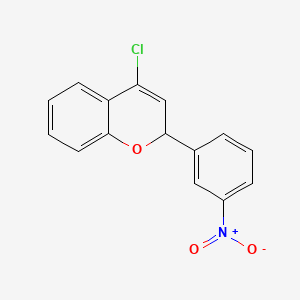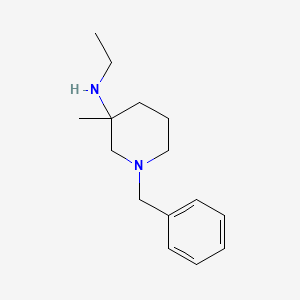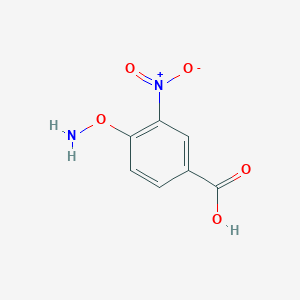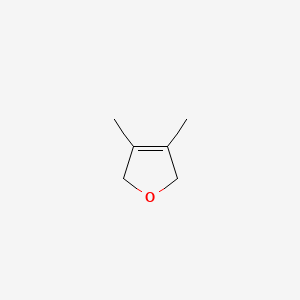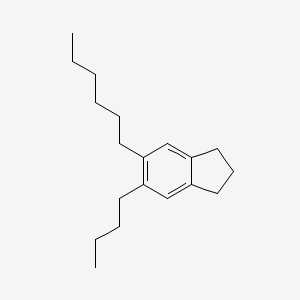
4-(m-Nitrostyryl)cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(m-Nitrostyryl)cinnoline is a heterocyclic aromatic compound with the molecular formula C16H11N3O2 It is characterized by the presence of a cinnoline ring system substituted with a nitrostyryl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(m-Nitrostyryl)cinnoline typically involves the condensation of cinnoline derivatives with nitrostyryl precursors. One common method includes the cyclization of arenediazonium salts, which has been extensively developed in recent years . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation have been employed to enhance reaction efficiency and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(m-Nitrostyryl)cinnoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cinnoline ring.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Solvents like ethanol and acetic acid are often employed to facilitate these reactions.
Major Products Formed: The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Applications De Recherche Scientifique
4-(m-Nitrostyryl)cinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Industry: It is utilized in the production of materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-(m-Nitrostyryl)cinnoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular components to exert its biological effects . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the cinnoline ring.
Comparaison Avec Des Composés Similaires
Cinnoline: A parent compound with a similar ring structure but without the nitrostyryl group.
Quinoxaline: Another heterocyclic compound with a similar nitrogen-containing ring system.
Quinazoline: A related compound with a fused ring system that shares some chemical properties with cinnoline.
Uniqueness: 4-(m-Nitrostyryl)cinnoline is unique due to the presence of the nitrostyryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
60246-14-2 |
|---|---|
Formule moléculaire |
C16H11N3O2 |
Poids moléculaire |
277.28 g/mol |
Nom IUPAC |
4-[2-(3-nitrophenyl)ethenyl]cinnoline |
InChI |
InChI=1S/C16H11N3O2/c20-19(21)14-5-3-4-12(10-14)8-9-13-11-17-18-16-7-2-1-6-15(13)16/h1-11H |
Clé InChI |
ACOHLVVMLNSRSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[4,5,1-jk][1]benzazepine](/img/structure/B13954310.png)

